molecular formula C18H16ClN5 B14509017 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride CAS No. 64608-32-8

2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride

Cat. No.: B14509017
CAS No.: 64608-32-8
M. Wt: 337.8 g/mol
InChI Key: ZYZOFMMBDLOKMW-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring fused with phenyl and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridinecarboxaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then treated with sodium azide and a suitable acid to yield the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, oxides, and reduced forms of the original compound. These products can be further utilized in different applications depending on their chemical properties .

Scientific Research Applications

2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diphenyl-2H-tetrazolium chloride
  • 3-Phenyl-5-(pyridin-3-yl)-2H-tetrazole
  • 2,3-Diphenyl-5-(pyridin-2-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride

Uniqueness

Compared to similar compounds, 2,3-Diphenyl-5-(pyridin-3-yl)-2,3-dihydro-1H-tetrazol-1-ium chloride stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

CAS No.

64608-32-8

Molecular Formula

C18H16ClN5

Molecular Weight

337.8 g/mol

IUPAC Name

3-(2,3-diphenyl-1H-tetrazol-1-ium-5-yl)pyridine;chloride

InChI

InChI=1S/C18H15N5.ClH/c1-3-9-16(10-4-1)22-20-18(15-8-7-13-19-14-15)21-23(22)17-11-5-2-6-12-17;/h1-14H,(H,20,21);1H

InChI Key

ZYZOFMMBDLOKMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CN=CC=C4.[Cl-]

Origin of Product

United States

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